- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor, Organic Process Research & Development, 2004, 8(2), 192-200
Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)
97509-75-6 structure
Product Name:3-fluoropyridine-2-carbonitrile
CAS No:97509-75-6
MF:C6H3FN2
MW:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408
Update Time:2023-11-20
3-fluoropyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoropicolinonitrile
- 3-FLUORO-2-PYRIDINECARBONITRILE
- 3-Fluoropyridine-2-carbonitrile
- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
- 2-Cyano-3-fluoropyridine
- 2-Hydroxy-4-Methylpyridine
- N-tert-Butyl-alpha-phenylnitrone
- 3-fluoro-2-cyanopyridine
- 2-Pyridinecarbonitrile, 3-fluoro-
- 3-fluoro-pyridine-2-carbonitrile
- 3-Fluoro-2-pyridinenitrile
- fluorocyanopyridine
- PubChem16434
- 2-cyano-3-fluoro-pyridine
- 2-Cyano-3-fluoro pyridine
- 2-Pyridinecarbonitrile,3-fluoro-
- VZFPSCNTFBJZHB-UHFFFAOYSA-N
- 3-fluoranylpyridine-2-carbonitrile
- ABBYPHARMA A
- 3-Fluoro-2-pyridinecarbonitrile (ACI)
- 3-fluoropyridine-2-carbonitrile
-
- MDL: MFCD06797501
- Inchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
- InChI Key: VZFPSCNTFBJZHB-UHFFFAOYSA-N
- SMILES: N#CC1C(F)=CC=CN=1
Computed Properties
- Exact Mass: 122.02800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
Experimental Properties
- Color/Form: Beige low melting point solid
- Melting Point: 27-32 °C
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - PSA: 36.68000
- LogP: 1.09238
- Solubility: Not determined
3-fluoropyridine-2-carbonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-37/38-41
- Safety Instruction: S26-S36/37/39-S23
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
3-fluoropyridine-2-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-fluoropyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F848494-250mg |
3-Fluoropicolinonitrile |
97509-75-6 | 98% | 250mg |
¥62.10 | 2022-01-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07131-500g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 500g |
$600 | 2023-09-07 | |
| Matrix Scientific | 032556-1g |
2-Cyano-3-fluoropyridine, 98% |
97509-75-6 | 98% | 1g |
$10.00 | 2023-09-09 | |
| Matrix Scientific | 032556-5g |
2-Cyano-3-fluoropyridine, 98% |
97509-75-6 | 98% | 5g |
$29.00 | 2023-09-09 | |
| Matrix Scientific | 032556-25g |
2-Cyano-3-fluoropyridine, 98% |
97509-75-6 | 98% | 25g |
$99.00 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697109-1G |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 96% | 1G |
¥271 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697109-5G |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 5g |
¥841.77 | 2023-11-28 | ||
| TRC | F621220-1g |
3-Fluoropicolinonitrile |
97509-75-6 | 1g |
$ 52.00 | 2023-09-07 | ||
| TRC | F621220-5g |
3-Fluoropicolinonitrile |
97509-75-6 | 5g |
$ 69.00 | 2023-09-07 | ||
| TRC | F621220-25g |
3-Fluoropicolinonitrile |
97509-75-6 | 25g |
$ 259.00 | 2023-09-07 |
3-fluoropyridine-2-carbonitrile Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux
Reference
- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt
Reference
- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C
Reference
- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853
Production Method 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
Reference
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579
Production Method 6
Reaction Conditions
1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C
Reference
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds, Organic Letters, 2010, 12(11), 2517-2519
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Reference
- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
Reference
- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,
Production Method 9
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
Reference
- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines, Journal of the American Chemical Society, 2017, 139(28), 9499-9502
Production Method 11
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
Reference
- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Reference
- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,
Production Method 15
Reaction Conditions
1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Reference
- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,
3-fluoropyridine-2-carbonitrile Raw materials
- 3-Fluoropyridine 1-Oxide
- 3-Fluoro-2-Pyridinecarboxamide
- Ethyl Cyano(ethoxymethylene)acetate
- 3-fluoropyridine
- 3-nitropyridine-2-carbonitrile
- 3-chloropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
3-fluoropyridine-2-carbonitrile Preparation Products
3-fluoropyridine-2-carbonitrile Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:97509-75-6)2-Cyano-3-fluoropyridine
Order Number:sfd4127
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile
Order Number:A959042
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:09
Price ($):571.0
Email:sales@amadischem.com
3-fluoropyridine-2-carbonitrile Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
97509-75-6 (3-fluoropyridine-2-carbonitrile) Related Products
- 733054-10-9(3-Indolizinecarbonitrile,2-fluoro-)
- 886373-28-0(5-bromo-3-fluoro-pyridine-2-carbonitrile)
- 915720-64-8(5-Fluoro-6-methylpicolinonitrile)
- 573763-07-2(5-amino-3-fluoropyridine-2-carbonitrile)
- 298709-29-2(3,5-Difluoropicolinonitrile)
- 207994-11-4(5-Chloro-3-fluoropyridine-2-carbonitrile)
- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)
- 312904-99-7(3-fluoro-4-methylpyridine-2-carbonitrile)
- 15931-15-4(3-Fluoro-2-methylpyridine)
- 1214332-12-3(3,6-Difluoropicolinonitrile)